molecular formula C24H19ClO5S B11015186 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

Cat. No.: B11015186
M. Wt: 454.9 g/mol
InChI Key: DFMATYYDUIAUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a chromen-2-one core, which is a fused benzene and pyrone ring system, substituted with benzyl, chloro, and methyl groups, as well as a benzenesulfonate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of benzyl, chloro, and methyl substituents, along with the benzenesulfonate ester, imparts distinct chemical and biological properties to 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE. These modifications can enhance its reactivity and specificity towards certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClO5S

Molecular Weight

454.9 g/mol

IUPAC Name

(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C24H19ClO5S/c1-15-8-10-18(11-9-15)31(27,28)30-23-14-22-19(13-21(23)25)16(2)20(24(26)29-22)12-17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3

InChI Key

DFMATYYDUIAUTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)CC4=CC=CC=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.